N-Benzoylhistidine

Description

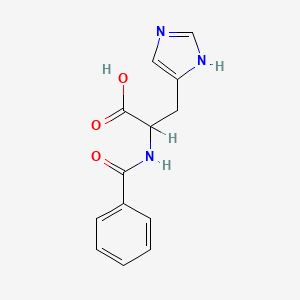

N-Benzoylhistidine (C₁₃H₁₃N₃O₃) is a histidine derivative where the α-amino group is substituted with a benzoyl moiety. Its structure features a benzamide group linked to the imidazole ring of histidine, with a carboxylic acid side chain (Figure 1). The compound has a melting point of 249°C and is identified by the canonical SMILES: O=C(O)C(NC(=O)C=1C=CC=CC1)CC2=CN=CN2 . It is widely used in biochemical studies, particularly as a precursor to investigate oxidative modifications in proteins. For example, under free radical-generating conditions (e.g., copper/ascorbate), this compound undergoes oxidation to form N-Benzoyl-2-oxo-histidine, a stable marker for assessing protein damage in oxidative stress .

Properties

IUPAC Name |

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9 | |

| Record name | Nalpha-benzoyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005354949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC306118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Comparison with Similar Compounds

Comparison with 2-Oxo-Histidine Derivatives

Structural and Functional Differences

N-Benzoylhistidine and its oxidized product, N-Benzoyl-2-oxo-histidine, differ in the imidazole ring structure. The latter contains a 2-oxo group replacing the original C-H bond (Figure 2). This modification enhances electrochemical detectability via HPLC-ECD, making it a superior biomarker for oxidative stress compared to asparagine, which is unstable under acid hydrolysis .

Comparison with Other Benzoylated Amino Acids

N-Benzoyl-2-Hydroxybenzamide

Unlike this compound, this compound contains a hydroxybenzene ring instead of an imidazole (Figure 3). Synthesized via pyridine-catalyzed reflux, it is studied for pharmacological activity rather than oxidative stress .

| Property | This compound | N-Benzoyl-2-hydroxybenzamide |

|---|---|---|

| Core Structure | Histidine backbone | 2-Hydroxybenzoic acid backbone |

| Key Reactivity | Oxidation at imidazole | Esterification/amidation |

| Primary Use | Biochemical assays | Drug development |

Stereochemical Variants: L- vs. DL-Forms

highlights the existence of DL-N-Benzoylhistidine (CAS 19785-88-7), a racemic mixture. The L-form (CAS 5354-94-9) is biologically relevant due to histidine’s natural chirality.

Comparison with Pharmaceutical Benzoyl Compounds

Benzathine Benzylpenicillin (CAS 1538-09-6)

This antibiotic contains a benzoyl group but differs fundamentally by incorporating a bicyclic β-lactam structure. The benzoyl moiety here enhances stability and prolongs drug release .

Benzoxonium Chloride (CAS 19379-90-9)

A quaternary ammonium compound with a benzoyl-like group, used as a disinfectant. Its mechanism relies on cationic disruption of microbial membranes, unrelated to this compound’s biochemical role .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.